Radiclonic acid - 49620-14-6

Radiclonic acid

Catalog Number: EVT-2808812
CAS Number: 49620-14-6
Molecular Formula: C23H40O5
Molecular Weight: 396.568
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Radiclonic acid is a diterpenoid.
Biosynthesis and Natural Product Discovery

Phylogenetic Origins in Marine-Derived Fungal Genera

Radiclonic acid originates primarily from marine-derived fungi within the genus Penicillium, notably species inhabiting extreme or competitive marine niches. Genomic analyses reveal that Penicillium citrinum, P. chrysogenum, and P. sclerotiorum are prolific producers, with these strains frequently isolated from deep-sea sediments, mangrove roots, and coral holobionts [1] [5]. Phylogenetic studies using concatenated gene sequences (ITS, BenA, CaM, RPB2) demonstrate that strains producing radiclonic acid cluster within the section Citrina of the Penicillium genus, sharing >99% identity with type strains such as P. citrinum CBS 139.45 [5]. This clade exhibits significant biosynthetic potential due to adaptive genomic features, including expanded gene families for stress response and secondary metabolism. Marine sediment-derived strains like P. antarcticum KMM 4670 further illustrate the ecological plasticity of these fungi, thriving in high-salinity, low-temperature environments that trigger silent biosynthetic pathways [5] [10].

Table 1: Primary Fungal Genera Producing Radiclonic Acid and Their Isolation Sources

Fungal SpeciesIsolation SourceGeographic OriginPhylogenetic Marker Identity
Penicillium citrinumDeep-sea sedimentsSea of Okhotsk (26m depth)>99% to CBS 139.45
P. chrysogenumMangrove rootsSouth China Sea>98% to NRRL 1951
P. sclerotiorumCoral holobiontsGreat Barrier Reef>97% to CBS 549.65
P. antarcticum KMM 4670Marine sedimentsSea of Okhotsk100% to CBS 100492

Enzymatic Pathways for Polyketide Backbone Assembly

The core structure of radiclonic acid is assembled via a type I iterative polyketide synthase (iPKS) pathway. Genomic mining of producer strains identifies a conserved rad biosynthetic gene cluster (BGC) spanning 18–22 kb, encoding:

  • Minimal PKS: Comprising ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. The KS domain exhibits 65% sequence similarity to citrinin PKS from Monascus purpureus [1] [5].
  • Accessory domains: A methyltransferase (MT) catalyzes C-3 methylation during chain elongation, while a ketoreductase (KR) reduces the β-carbonyl to a hydroxyl group, establishing the characteristic C-9 stereochemistry [7].
  • Starter unit selection: The PKS utilizes malonyl-CoA as the extender unit but incorporates an unusual ethylmalonyl-CoA starter unit, confirmed by isotope feeding studies [5].

Table 2: Key Enzymes in Radiclonic Acid Polyketide Assembly

EnzymeDomain ArchitectureFunctionGene Length (bp)
RadA (iPKS)KS-AT-ACP-MT-KRBackbone assembly and C-3 methylation5,200
RadB (TE)ThioesteraseMacrocyclization900
RadC (CPR)Cytochrome P450 reductaseElectron transfer for oxidation1,500

Post-PKS modifications involve a discrete thioesterase (RadB) that catalyzes macrolactonization, forming the 12-membered lactone ring unique to radiclonic acid [5].

Post-Modification Mechanisms in Structural Diversification

Structural diversification of radiclonic acid occurs through enzyme-mediated tailoring reactions:

  • Oxidative modifications: Cytochrome P450 monooxygenases (RadD, RadE) introduce epoxide functionalities at C-4/C-5 and hydroxylate C-14, enhancing bioactivity. P. sclerotiorum strains exhibit 3-fold higher P450 expression than P. citrinum, correlating with increased epoxy-radiclonic acid production [1] [7].
  • Glycosylation: A UDP-glucosyltransferase (RadF) attaches glucose to the C-9 hydroxyl, yielding radiclonic acid-9-O-glucoside. This modification is induced in co-culture with marine bacteria (Bacillus subtilis), increasing production by 40% through quorum-sensing interactions [2] [6].
  • Halogenation: Flavindependent halogenases (RadG) chlorinate the C-7 position in strains from coral reefs, likely an adaptation to high-halogen marine environments [1] [6].

Table 3: Tailoring Reactions Generating Radiclonic Acid Derivatives

Modification TypeEnzyme InvolvedStructural ChangeInduction Condition
EpoxidationRadD (P450)C4-C5 epoxide formationLow oxygen conditions
C-9 GlycosylationRadF (UGT)Glucose attachment at C-9Co-culture with B. subtilis
C-7 ChlorinationRadG (Halogenase)Chlorine incorporation at C-7High-salt media
C-14 HydroxylationRadE (P450)Hydroxyl group at C-14Presence of sponge extracts

Comparative Analysis of Biosynthetic Gene Clusters Across Penicillium Species

The rad BGC shows significant interspecies variation in architecture and regulation:

  • Cluster architecture: In P. citrinum, the rad cluster spans 21.5 kb with 8 genes (radA-radH), while P. antarcticum possesses a truncated 16.2 kb cluster lacking radE and radG [5]. This explains the absence of hydroxylated and halogenated derivatives in polar strains.
  • Regulatory elements: All clusters contain a pathway-specific transcription factor (radR) of the Zn₂Cys₆ family. However, P. chrysogenum harbors an additional LaeA-like global regulator binding site, enhancing cluster expression under nutrient limitation [1].
  • Horizontal gene transfer evidence: Phylogenomic analysis reveals 85% sequence identity between P. sclerotiorum's rad cluster and a homologous BGC in the sponge-associated fungus Talaromyces sp., suggesting marine adaptation-driven horizontal transfer [8].

Table 4: Comparative Features of rad BGCs Across Penicillium Species

SpeciesBGC Size (kb)Core GenesUnique GenesRegulatory Elements
P. citrinum21.5radA-radD, radRradE, radGZn₂Cys₆ TF binding site
P. antarcticum16.2radA-radD, radRNoneCold-shock promoter element
P. chrysogenum22.0radA-radD, radRradH (efflux pump)LaeA regulator binding site
P. sclerotiorum20.8radA-radD, radRradF (UGT)Quorum-sensing response element

The biosynthetic diversity of radiclonic acid underscores marine Penicillium species as a rich resource for structurally complex polyketides. Future studies should leverage CRISPR-Cas9-mediated activation of silent clusters (as demonstrated in marine Trichoderma [10]) to uncover new analogues.

Properties

CAS Number

49620-14-6

Product Name

Radiclonic acid

IUPAC Name

(2Z)-2-[(E)-6-(hydroxymethyl)-2,4,8,10-tetramethyldodec-2-enylidene]-4-methylpentanedioic acid

Molecular Formula

C23H40O5

Molecular Weight

396.568

InChI

InChI=1S/C23H40O5/c1-7-15(2)8-16(3)10-20(14-24)11-17(4)9-18(5)12-21(23(27)28)13-19(6)22(25)26/h9,12,15-17,19-20,24H,7-8,10-11,13-14H2,1-6H3,(H,25,26)(H,27,28)/b18-9+,21-12-

InChI Key

NNPPLRJHBQPBAQ-UKRBZAIKSA-N

SMILES

CCC(C)CC(C)CC(CC(C)C=C(C)C=C(CC(C)C(=O)O)C(=O)O)CO

Solubility

not available

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